(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
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Description
The compound (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The compound also includes a cyclopropyl group, a piperidine ring, and a phenyl ring with a trifluoromethoxy substituent .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring several functional groups. The 1,2,4-oxadiazole ring is a key structural feature, and intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group has been revealed in similar structures .Scientific Research Applications
Synthetic Methods and Structural Analysis
Synthesis and Characterization : Research on compounds structurally related to the one often focuses on their synthesis and structural characterization. For example, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime demonstrates complex reactions and characterizations, providing insights into thermal properties and molecular interactions (Karthik et al., 2021).
Antimicrobial and Antitubercular Activities
Antitubercular Activities : A series of compounds, including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, have shown significant antitubercular activity in vitro and in vivo against Mycobacterium tuberculosis, indicating the potential of structurally related compounds in antimicrobial research (Bisht et al., 2010).
Anticancer Research
Respiratory Chain Inhibition in Cancer Cells : Compounds structurally similar to the one have been used to investigate the lethal poisoning of cancer cells through respiratory chain inhibition, combined with dimethyl α-ketoglutarate, suggesting a novel approach to cancer treatment (Sica et al., 2019).
Drug Discovery and Development
Histamine H3-Receptor Antagonists : The synthesis and application of cyclopropyl compounds as histamine H3-receptor antagonists highlight the utility of these compounds in developing therapeutic agents (Stark, 2000).
Molecular Interaction Studies
CB1 Cannabinoid Receptor Interaction : Investigation into the molecular interaction of antagonists structurally related to the query compound with the CB1 cannabinoid receptor offers insights into the design of receptor-targeted therapeutics (Shim et al., 2002).
properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c20-19(21,22)27-15-7-5-14(6-8-15)18(26)25-9-1-2-12(11-25)10-16-23-17(24-28-16)13-3-4-13/h5-8,12-13H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDJIVVOFAWTQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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